Potassium deuteroxide

semiconductor processing microfabrication anisotropic etching

Using potassium hydroxide in deuterated systems introduces confounding H/D exchange, invalidating kinetic isotope effect (KIE) studies and scrambling isotopic labels. Potassium deuteroxide (KOD, 98-99.8 atom % D in D₂O) provides the fully deuterated strong-base matrix essential for mechanistic pathway discrimination. - Establishes a quantitative kᴴ/kᴰ baseline; calibrated kOH/kOD ratio of 1.5 ± 0.1 enables definitive rate-determining step assignment. - Achieves direct H/D exchange on aromatic rings at 360°C, yielding deuterated products inaccessible with KOH. - Eliminates exchangeable proton background in NMR, preventing signal obscuration in the 4-6 ppm diagnostic region.

Molecular Formula HKO
Molecular Weight 57.112 g/mol
CAS No. 24572-01-8
Cat. No. B032902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium deuteroxide
CAS24572-01-8
SynonymsPotassium Hydroxide-d;  Potassium Hydroxide-d;  Arrocon 2298-d;  Caustic Potash-d;  Clearcut S-d;  Cyantek CC 723-d;  Gardoclean S 5167-d;  PSE 200-d;  Potash-d
Molecular FormulaHKO
Molecular Weight57.112 g/mol
Structural Identifiers
SMILES[OH-].[K+]
InChIInChI=1S/K.H2O/h;1H2/q+1;/p-1/i/hD
InChIKeyKWYUFKZDYYNOTN-DYCDLGHISA-M
Commercial & Availability
Standard Pack Sizes0.75 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Deuteroxide — Isotopically Labeled Strong Base


Potassium deuteroxide (KOD, CAS 24572-01-8) is the fully deuterated isotopologue of potassium hydroxide, supplied commercially as a 30–40 wt% solution in deuterium oxide (D₂O) with isotopic enrichment of 98–99.8 atom % D . As a strong base with molecular weight 57.11 g/mol and refractive index n20/D 1.411, KOD delivers deuteroxide ion (OD⁻) in a fully deuterated solvent matrix, enabling kinetic isotope effect quantification, selective deuteration, and mechanistic pathway elucidation in NMR spectroscopy and synthetic chemistry .

Workflow Kinetic isotope effect and mechanistic pathway studies
Format Fully deuterated strong base solution in D₂O
Key Attribute High isotopic enrichment for NMR and deuteration chemistry

Why KOH Cannot Substitute for Potassium Deuteroxide


Direct substitution of potassium hydroxide (KOH) for potassium deuteroxide introduces confounding H/D exchange that compromises analytical and synthetic outcomes. In deuterated reaction systems, KOH contributes exchangeable protons that scramble isotopic labeling, obscure NMR spectral assignments, and invalidate kinetic isotope effect (KIE) measurements. The absence of a deuterated solvent matrix when using KOH in H₂O fundamentally alters the proton-jump transport mechanism and solvation environment [1]. Without KOD, deuteration reactions yield incomplete or mixed isotopic products, and mechanistic studies relying on the kᴴ/kᴰ ratio lose the quantitative baseline required for pathway discrimination.

Factor
Potassium Deuteroxide (KOD)
Potassium Hydroxide (KOH)
Isotopic integrity
Deuterated; no exchangeable protons
Introduces H/D exchange, scrambling labels
Solvent matrix
D₂O matrix supports OD⁻ proton-jump mechanism
H₂O alters transport kinetics and solvation
Deuteration outcome
Enables complete or selective deuteration
Yields mixed or non-deuterated products

Quantified Performance Evidence vs. Potassium Hydroxide


Silicon Etching Rate Differential in Microfabrication

In anisotropic silicon etching, the dissolution rate using 2 M KOH in H₂O is approximately twice as large as that using 2 M KOD in D₂O under identical conditions, establishing that Si–H bond cleavage is the rate-determining step [1]. This factor-of-two differential provides a quantifiable process control parameter for microelectromechanical systems (MEMS) fabrication where etch rate precision is critical.

Si Etch Rate Differential
Head-to-head
KOH/H₂O ≈ 2× KOD/D₂O
Quantifies Si–H bond cleavage as rate-determining step
Supports process tuning in MEMS fabrication
semiconductor processing microfabrication anisotropic etching

Primary Kinetic Isotope Effect in Proton Transfer

For proton transfer from 4-(3-nitrophenylazo)salicylate ion to hydroxide/deuteroxide (ΔpK ≈ –5.0), the observed kinetic solvent isotope effect kOH–H₂O/kOD–D₂O equals 1.5 ± 0.1 [1]. This primary KIE is small and independent of base strength over the range studied, indicating that proton transfer is not fully rate-limiting in the reaction coordinate.

Primary KIE in Proton Transfer
Head-to-head
kOH/kOD = 1.5 ± 0.1
Benchmark for mechanistic interpretation
Independent of base strength; small primary KIE
physical organic chemistry reaction mechanism kinetic isotope effect

Proton-Jump Conductance Ratio Anomaly

Limiting molar conductance measurements at 5 and 45°C reveal that the excess conductance ratio λ°ᴱ(OH⁻)/λ°ᴱ(OD⁻) deviates considerably from the theoretical √2 value predicted by mass effects alone and is substantially larger than the corresponding λ°ᴱ(H⁺)/λ°ᴱ(D⁺) ratio at all temperatures and pressures [1]. This demonstrates that the proton-jump mechanism (Grotthuss-type transport) differs fundamentally between OH⁻/H₂O and OD⁻/D₂O systems, with temperature and pressure effects being larger for OD⁻/OH⁻ than for D₃O⁺/H₃O⁺.

Proton-Jump Conductance Anomaly
Head-to-head
λ°ᴱ(OH⁻)/λ°ᴱ(OD⁻) ≫ √2
Proton-jump mechanism differs fundamentally
Temperature and pressure dependencies diverge
solution chemistry ion transport hydrogen bonding

High-Temperature Aromatic Deuteration via Alkali Fusion

Under alkali fusion conditions (potassium deuteroxide at 360°C), hydrogen–deuterium exchange occurs on the benzene nucleus of benzoic acid and 4-phenylbutanoic acid derivatives, as confirmed by NMR spectroscopy and mass spectrometry of the deuterated degradation products [1]. This direct H–D exchange on aromatic rings under strongly basic conditions demonstrates KOD's capacity to effect deuteration in high-temperature synthetic transformations where KOH would merely promote standard hydrolysis or cleavage without isotopic labeling.

Aromatic Deuteration via Alkali Fusion
Class-level
KOD 360°C: aromatic H–D exchange vs KOH: no isotopic labeling
Supports high-temperature deuteration synthetic workflows
Class-level inference; data to verify
deuteration organic synthesis hydrogen isotope exchange

NMR Spectral Simplification with Deuterated Solvent Matrix

Potassium deuteroxide solution (30–40 wt% in D₂O, 98–99.8 atom % D) provides a fully deuterated strong base matrix suitable for NMR spectroscopy . In contrast, KOH in H₂O introduces a large exchangeable proton signal that obscures analyte resonances in the 4–6 ppm region and contributes solvent suppression artifacts. The commercial specification of 98 atom % D isotopic purity ensures that residual H₂O/HO⁻ content is below 2 atom %, preserving spectral clarity for structural analysis of deuterated compounds [1].

NMR Spectral Simplification
Class-level
KOD/D₂O: minimal proton background vs KOH/H₂O: large exchangeable signal
Enables clean NMR spectra of deuterated compounds
Isotopic purity specification review recommended
NMR spectroscopy structural elucidation analytical chemistry

Validated Applications of Potassium Deuteroxide


Isotope-Tuned Anisotropic Etching for MEMS Fabrication

KOD/D₂O solutions etch p-Si ⟨100⟩ at approximately half the rate of equivalent KOH/H₂O solutions [1]. This quantifiable rate reduction enables finer process control in MEMS and semiconductor device fabrication, particularly where over-etching must be minimized or where multi-step etch sequences require differential selectivity. The kinetic isotope effect confirms Si–H bond cleavage as the rate-determining step, establishing KOD as an engineering tool rather than a mere chemical alternative.

Mechanistic Elucidation via Primary KIE Determination

The measured kOH/kOD ratio of 1.5 ± 0.1 for proton transfer to hydroxide/deuteroxide provides a calibrated benchmark for distinguishing rate-determining steps in base-catalyzed reactions [1]. KOD is essential for generating the deuterated baseline against which KOH reactivity is compared; without KOD, KIE measurements cannot be performed, and mechanistic ambiguity persists. This is a non-negotiable requirement for physical organic chemistry laboratories conducting reaction mechanism studies.

Aromatic Deuteration in Alkali Fusion Synthesis

KOD at 360°C effects direct hydrogen–deuterium exchange on aromatic rings of benzoic acid and related derivatives, yielding NMR- and MS-confirmed deuterated products [1]. This capability is unique to the deuterated base system; KOH under identical conditions produces only non-deuterated hydrolysis/fission products. Laboratories synthesizing deuterium-labeled aromatic compounds for metabolic tracing, pharmaceutical development, or materials science must procure KOD to access this reaction manifold.

NMR Characterization of Deuterium-Labeled Compounds

Commercial KOD solutions with 98–99.8 atom % D isotopic purity provide a fully deuterated strong base matrix for NMR sample preparation [1]. The negligible exchangeable proton background eliminates solvent suppression artifacts and prevents signal obscuration in the diagnostic 4–6 ppm region. This is critical for structural confirmation of deuterated pharmaceuticals, synthetic intermediates, and isotope-labeled natural products, where even minor protium contamination compromises spectral interpretation [2].

Application
Selection Property
Validation Focus
MEMS anisotropic etching
Etch rate isotope effect
Si–H bond cleavage rate-determining step
Mechanistic KIE determination
kOH/kOD ratio benchmark
Distinguishing rate-determining steps
Aromatic deuteration synthesis
High-temperature H–D exchange
Product deuteration by NMR/MS
NMR of deuterated compounds
Deuterated matrix with minimal protium
Spectral clarity without solvent suppression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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